molecular formula C10H14ClNO3 B084110 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride CAS No. 13062-59-4

2-(3,4-Dihydroxyphenyl)morpholine hydrochloride

Cat. No. B084110
CAS RN: 13062-59-4
M. Wt: 231.67 g/mol
InChI Key: WGZGBQIFTXJALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroxyphenyl)morpholine hydrochloride, also known as dopamine hydrochloride, is a chemical compound that plays a crucial role in various physiological and biochemical processes in the human body. It is a neurotransmitter that is responsible for regulating movement, mood, and motivation. In recent years, there has been a significant amount of research conducted on this compound, which has led to a better understanding of its synthesis, mechanism of action, and potential applications.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride involves its interaction with 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptors in the brain. It acts as an agonist, which means that it binds to the 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptors and activates them. This leads to an increase in 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels, which results in various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride has several biochemical and physiological effects on the human body. It is involved in the regulation of movement, mood, and motivation. It also plays a role in the regulation of blood pressure, heart rate, and body temperature. Additionally, it is involved in the reward system of the brain, which is responsible for the feeling of pleasure and satisfaction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in lab experiments is its ability to accurately measure 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels in biological samples. It is a highly sensitive and specific method that allows for the detection of small changes in 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels. However, one of the limitations of using this compound is that it cannot distinguish between different 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptor subtypes, which can lead to inaccurate results.

Future Directions

There are several future directions for the research on 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride. One potential area of research is the development of new drugs that target specific 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptor subtypes. Another area of research is the study of the role of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in various neurological disorders, such as Alzheimer's disease and depression. Additionally, there is a need for further research on the synthesis and characterization of this compound to improve its accuracy and reliability in lab experiments.
Conclusion:
In conclusion, 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride is a compound that has significant potential in scientific research. Its ability to accurately measure 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels in biological samples has led to a better understanding of various physiological and biochemical processes. However, there are limitations to its use, and further research is needed to improve its accuracy and reliability. The future directions for research on this compound are promising and have the potential to lead to new discoveries in the field of neuroscience.

Synthesis Methods

The synthesis of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride involves the reaction of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride with hydrochloric acid. The resulting product is a white crystalline powder that is highly soluble in water. This compound can be synthesized using various methods, including chemical synthesis and enzymatic synthesis.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)morpholine hydrochloride has been extensively studied for its potential applications in scientific research. It is commonly used as a standard in high-performance liquid chromatography (HPLC) to determine the concentration of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in biological samples. Additionally, it is used in the study of Parkinson's disease, schizophrenia, and other neurological disorders.

properties

CAS RN

13062-59-4

Product Name

2-(3,4-Dihydroxyphenyl)morpholine hydrochloride

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

4-morpholin-2-ylbenzene-1,2-diol;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c12-8-2-1-7(5-9(8)13)10-6-11-3-4-14-10;/h1-2,5,10-13H,3-4,6H2;1H

InChI Key

WGZGBQIFTXJALS-UHFFFAOYSA-N

SMILES

C1COC(CN1)C2=CC(=C(C=C2)O)O.Cl

Canonical SMILES

C1COC(CN1)C2=CC(=C(C=C2)O)O.Cl

synonyms

4-MORPHOLIN-2-YLPYROCATECHOL HYDROCHLORIDE

Origin of Product

United States

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